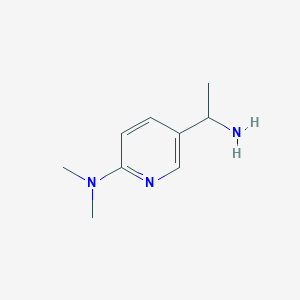

5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group attached to the pyridine ring, along with two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-aminopyridine with 1-chloro-2-dimethylaminoethane under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Reaction Efficiency and Scalability

Studies demonstrate that substituents on the pyridine ring significantly influence reaction rates and yields. For example:

| Substrate (Chloropyridine Derivative) | Amine Source | Time (h) | Yield (%) | Ref. |

|---|---|---|---|---|

| 2-Chloro-5-nitropridine | DMF | 15 | 80 | |

| 2-Chloropyridine | Formamide | 15 | 85 | |

| 2-Chloro-4-methylpyridine | Acetamide | 70 | 69 |

Key Observations :

-

Electron-withdrawing groups (e.g., nitro) enhance reactivity by polarizing the C–Cl bond .

-

Formamide reacts faster than acetamide due to lower steric hindrance .

Role in Chiral Recognition

5-(1-Aminoethyl)-N,N-dimethylpyridin-2-amine derivatives act as chiral solvating agents (CSAs) for enantiomeric discrimination. Notable interactions include:

-

Hydrogen Bonding : The aminoethyl group forms hydrogen bonds with carboxylate groups of analytes (e.g., 3,5-dinitrobenzoyl amino acids) .

-

π–π Stacking : The pyridine ring engages in π–π interactions with aromatic moieties of substrates .

Complexation Constants (K) :

| Substrate Enantiomer | K (M⁻¹) | Ref. |

|---|---|---|

| (S)-5/DABCO/1-TU | 65.8 ± 5 | |

| (R)-5/DABCO/1-TU | 30.2 ± 0.6 |

Base-Additive Interactions

Achiral bases (e.g., DABCO, DMAP) mediate interactions between the CSA and substrates:

-

DABCO bridges the CSA and analyte via hydrogen bonds and electrostatic interactions .

-

Diffusion Coefficients : Ternary mixtures (CSA/substrate/DABCO) exhibit reduced diffusion coefficients (6.4 × 10⁻¹⁰ m²/s), indicating tight ionic pairing .

Stereochemical Influence on Reactivity

The stereochemistry of the aminoethyl group affects binding affinities:

-

(S)-Enantiomers : Exhibit stronger complexation shifts (Δδ = −0.19 ppm at methine protons) .

-

(R)-Enantiomers : Show preferential interactions with methyl groups (Δδ = −0.11 ppm) .

Reactivity of Functional Groups

-

Aminoethyl Group : Participates in Schiff base formation and metal coordination (e.g., Cu²⁺, Fe³⁺) .

-

Dimethylamino Group : Resists nucleophilic substitution but engages in weak Lewis acid-base interactions .

Comparative Analysis with Analogues

| Compound | Key Feature | Application |

|---|---|---|

| 4-Aminopyridine | Potassium channel modulation | Neuropharmacology |

| Y-27632 | Rho kinase inhibition | Smooth muscle relaxation studies |

| 5-(2-Aminoethyl)pyridin-2-amine | Flexible aminoethyl side chain | Biochemical probes |

Scientific Research Applications

5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

2-Aminoethylpyridine: Similar structure but lacks the dimethyl groups on the nitrogen atom.

N,N-Dimethyl-2-aminopyridine: Similar structure but lacks the aminoethyl group.

5-(1-Aminoethyl)pyrimidin-2-amine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Uniqueness

5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine is unique due to the presence of both the aminoethyl group and the dimethyl groups on the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine, a compound belonging to the class of aminopyridines, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that yield derivatives with varying biological properties. The structural features of this compound include a pyridine ring substituted with an aminoethyl group and two methyl groups on the nitrogen atom, which may influence its pharmacological profile.

1. Cholinesterase Inhibition

One of the primary areas of research surrounding this compound is its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the pathogenesis of Alzheimer's disease (AD), where their inhibition can lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission.

- In vitro Studies : Recent studies have demonstrated that derivatives of 2-aminopyridines exhibit significant AChE inhibition. For instance, a series of synthesized compounds showed IC50 values in the low micromolar range against AChE, indicating that modifications to the pyridine structure can enhance inhibitory potency .

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Compound A | 0.4 | 0.7 |

| Compound B | 0.5 | 0.9 |

| This compound | TBD | TBD |

2. Antiproliferative Activity

The antiproliferative effects of this compound have also been investigated against various cancer cell lines. Compounds with similar structural motifs have shown promising results in inhibiting the growth of human cancer cells.

- Case Studies : In vitro assays have revealed that certain aminopyridine derivatives can inhibit cell proliferation in glioblastoma and pancreatic adenocarcinoma cell lines, with IC50 values ranging from 0.4 to 1.0 µM .

| Cell Line | IC50 (µM) |

|---|---|

| LN-229 (glioblastoma) | 0.6 |

| Capan-1 (pancreatic) | 0.8 |

3. Antimicrobial Activity

Investigations into the antimicrobial properties of aminopyridines suggest that they may possess activity against various bacterial strains.

- Research Findings : Preliminary studies indicate that modifications to the amino group can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For example, specific derivatives demonstrated minimum inhibitory concentrations (MICs) below 32 µM .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with key enzyme active sites, particularly in cholinesterases. Molecular docking studies suggest that the compound can effectively bind to both the catalytic anionic site and peripheral anionic site of AChE, facilitating its inhibitory action .

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine |

InChI |

InChI=1S/C9H15N3/c1-7(10)8-4-5-9(11-6-8)12(2)3/h4-7H,10H2,1-3H3 |

InChI Key |

HOTFPNPLXOUERE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(C=C1)N(C)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.